![molecular formula C21H19NO3 B5709701 2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B5709701.png)
2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives involves strategic functionalization of the acetamide moiety to incorporate various phenyl groups, such as methoxyphenyl and phenoxyphenyl groups. These modifications are crucial for obtaining the desired chemical and physical properties. For example, the synthesis of polymers with pharmacological activity often includes the introduction of methoxyphenyl groups to enhance the material's functionality (Román & Gallardo, 1992).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of acetamide linkages, which significantly influence the compound's stereochemistry and physical properties. The configuration of these molecules, including the arrangement of methoxy and phenoxy groups, plays a crucial role in determining their chemical behavior and interactions. Studies on the crystal structure of related compounds provide insights into the stereochemical configurations and intermolecular interactions that define their structural characteristics (Camerman et al., 2005).
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions that are pivotal for their applications in different fields. The reactivity of these compounds is influenced by the substituents on the phenyl rings, which can undergo reactions such as hydrogenation, carbonylation, and halogenation to modify the compound's properties. For instance, the hydrogenation of nitro groups to amine groups in the presence of catalysts is a key reaction for producing certain acetamide derivatives (Zhang, 2008).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-10-6-5-7-16(20)15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSXEJDGMWZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7009906 |
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